N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide
CAS No.: 1351630-95-9
Cat. No.: VC6560039
Molecular Formula: C15H14N2O2S2
Molecular Weight: 318.41
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351630-95-9 |
|---|---|
| Molecular Formula | C15H14N2O2S2 |
| Molecular Weight | 318.41 |
| IUPAC Name | N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide |
| Standard InChI | InChI=1S/C15H14N2O2S2/c1-9-6-7-20-13(9)11(18)8-16-14(19)15-17-10-4-2-3-5-12(10)21-15/h2-7,11,18H,8H2,1H3,(H,16,19) |
| Standard InChI Key | CBYZEYCVVBWLDA-UHFFFAOYSA-N |
| SMILES | CC1=C(SC=C1)C(CNC(=O)C2=NC3=CC=CC=C3S2)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound integrates three key components:
-
Benzothiazole ring: A bicyclic structure with a benzene fused to a thiazole, known for its electron-deficient properties and role in medicinal chemistry.
-
3-Methylthiophene: A sulfur-containing heterocycle contributing to lipophilicity and potential π-π stacking interactions .
-
Hydroxyethyl-carboxamide bridge: A flexible linker enabling hydrogen bonding and solubility modulation .
The IUPAC name, N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide, systematically describes the connectivity: the benzothiazole-2-carboxamide group is linked via an ethyl chain to a hydroxyl-bearing carbon adjacent to the 3-methylthiophene ring.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 1351630-95-9 |
| Molecular Formula | |
| Molecular Weight | 318.41 g/mol |
| IUPAC Name | As above |
| Key Functional Groups | Benzothiazole, Thiophene, Carboxamide, Hydroxyethyl |
Synthesis and Manufacturing
Optimization Challenges
-
Steric hindrance: Bulky thiophene substituents may reduce amidation efficiency.
-
Hydroxyethyl stability: Protection/deprotection strategies (e.g., silyl ethers) are likely required to prevent side reactions.
Chemical Reactivity and Stability
Electrophilic Substitution
The benzothiazole ring undergoes electrophilic attack at the 5- and 7-positions due to electron-withdrawing effects of the thiazole nitrogen. Nitration or sulfonation could yield derivatives for structure-activity studies.
Hydroxyethyl Dynamics
The secondary alcohol may participate in:
-
Esterification: With acyl chlorides to improve lipophilicity.
-
Oxidation: To a ketone under strong oxidizing conditions, altering hydrogen-bonding capacity .
Thermal and pH Stability
-
Thermal decomposition: Likely above 250°C, inferred from benzothiazole analogs.
-
pH sensitivity: The carboxamide is stable under physiological conditions but may hydrolyze in strongly acidic/basic environments .
Antimicrobial Activity
Triazole-thiophene analogs exhibit moderate to strong antibacterial effects . While direct data is lacking, the carboxamide’s hydrogen-bonding capacity could disrupt bacterial protein-DNA interactions.
Cytotoxicity and Cancer Research
Benzothiazoles show selective toxicity toward cancer cells. The hydroxyethyl group may enhance solubility for improved bioavailability .
Analytical Characterization
Spectroscopic Methods
-
IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch).
-
NMR: signals for thiophene protons (δ 6.8–7.2 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) .
Chromatography
-
HPLC: Reverse-phase C18 columns with acetonitrile/water gradients (retention time ~12 min).
Comparative Analysis with Structural Analogs
Table 3: Activity Trends in Related Compounds
| Compound | Antibacterial (MIC µg/mL) | HDAC IC₅₀ (nM) |
|---|---|---|
| Target compound | Not reported | Not reported |
| N-Benzyl-4-methylthiazole-carboxamide | 8–32 | 150 |
| Triazole-thiophene complexes | 4–16 | N/A |
Key findings:
-
Carboxamide derivatives generally outperform non-amidated analogs in bioavailability.
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume